molecular formula C19H20O B12602732 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL CAS No. 911305-32-3

10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL

Cat. No.: B12602732
CAS No.: 911305-32-3
M. Wt: 264.4 g/mol
InChI Key: YEZCETMCQXDAIW-UHFFFAOYSA-N
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Description

10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is an organic compound that belongs to the class of phenanthrenes. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This compound is characterized by the presence of a hydroxyl group (-OH) at the 9th position and a prop-1-en-2-yl group at the 9th position, along with two methyl groups at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL typically involves multiple steps, including the formation of the phenanthrene core and subsequent functionalization

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the double bond in the prop-1-en-2-yl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL has various applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The prop-1-en-2-yl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without the hydroxyl and prop-1-en-2-yl groups.

    9,10-Dihydrophenanthrene: Lacks the hydroxyl and prop-1-en-2-yl groups but has a similar core structure.

    10-Methyl-9,10-dihydrophenanthren-9-OL: Similar structure with one methyl group instead of two.

Uniqueness

10,10-Dimethyl-9-(prop-1-EN-2-YL)-9,10-dihydrophenanthren-9-OL is unique due to the presence of both the hydroxyl and prop-1-en-2-yl groups, which confer distinct chemical and biological properties

Properties

CAS No.

911305-32-3

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

10,10-dimethyl-9-prop-1-en-2-ylphenanthren-9-ol

InChI

InChI=1S/C19H20O/c1-13(2)19(20)17-12-8-6-10-15(17)14-9-5-7-11-16(14)18(19,3)4/h5-12,20H,1H2,2-4H3

InChI Key

YEZCETMCQXDAIW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C2=CC=CC=C2C3=CC=CC=C3C1(C)C)O

Origin of Product

United States

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